molecular formula C17H12 B11886444 1,1'-Spirobi(1H-indene) CAS No. 165-42-4

1,1'-Spirobi(1H-indene)

Cat. No.: B11886444
CAS No.: 165-42-4
M. Wt: 216.28 g/mol
InChI Key: HTJGPQTUUZKORI-UHFFFAOYSA-N
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Description

1,1'-Spirobi(1H-indene) is an organic compound with the CAS Registry Number 165-42-4 and a molecular formula of C17H12 . It features a unique spirocyclic architecture where two indene moieties are connected through a single carbon atom, forming a rigid, three-dimensional structure that is valuable in supramolecular and materials chemistry . This compound has a molecular weight of 216.28 g/mol . Its calculated density is 1.19 g/cm³, and it has a boiling point of 363.2 °C at 760 mmHg, with a flash point of 187 °C . The spirobiindene core structure serves as a key scaffold in diverse research domains. In medicinal chemistry, closely related spirobiindane and spiro[indene-piperidine] derivatives have been investigated for their potential as potent and selective agonists for human somatostatin receptors and as inhibitors for targets like HIV-1 integrase . Furthermore, the spirobiindene structure is a privileged scaffold in organic electronics and polymer science. The molecule's rigid, conjugated framework makes it and its derivatives, such as those featuring diol and tetrol functional groups, useful building blocks for creating functional materials . Researchers utilize this compound and its functionalized analogues strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165-42-4

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

IUPAC Name

1,1'-spirobi[indene]

InChI

InChI=1S/C17H12/c1-3-7-15-13(5-1)9-11-17(15)12-10-14-6-2-4-8-16(14)17/h1-12H

InChI Key

HTJGPQTUUZKORI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC23C=CC4=CC=CC=C34

Origin of Product

United States

Synthetic Methodologies for 1,1 Spirobi 1h Indene Derivatives

Retrosynthetic Analysis of Spirobiindene Core Structures

Retrosynthetic analysis of the 1,1'-spirobiindene core reveals several strategic bond disconnections to simplify the target into readily available starting materials. A primary approach involves disconnecting the spirocyclic quaternary carbon-carbon bonds. This leads back to two separate indene (B144670) or indanone precursors that can be joined. Another common strategy is to cleave the C-C bonds within the five-membered rings, which simplifies the structure to precursors that can be cyclized. For instance, a double Friedel-Crafts-type cyclization can be envisioned from a central quaternary carbon atom bearing two appropriately substituted phenylpropyl side chains. A further disconnection strategy targets the bonds adjacent to the aromatic rings, suggesting precursors that can be assembled through annulation reactions. These retrosynthetic pathways guide the design of both racemic and asymmetric syntheses.

Classical and Contemporary Approaches to Racemic Spirobiindene Skeletons

The synthesis of racemic spirobiindene skeletons serves as the foundation for understanding the construction of this complex architecture and often provides the substrates for subsequent resolution or chiral analysis.

The construction of the spirobiindene scaffold can be achieved through logical, multi-step reaction sequences that meticulously build the molecule's complexity. A representative strategy involves the synthesis of a 3-oxo-1,1′-spirobiindane scaffold, which can be further modified to the spirobiindene. This sequence can include a Dong's annulation, a Corey-Bakshi-Shibata (CBS) reduction, a Johnson–Claisen rearrangement, and a final Friedel–Crafts cyclization to form the spirocyclic core acs.org. Each step serves a specific purpose, from initial ring formation to the critical rearrangement that sets the stage for the spirocyclization, demonstrating a classical yet effective approach to assembling the core structure.

More contemporary and efficient methods for constructing the spirocenter rely on cascade or domino reactions, where multiple bonds are formed in a single operation. A notable example is the synthesis of 1,1'-spirobi[indan-3,3'-dione] derivatives from bis(α-diazo-β-keto ester) precursors beilstein-journals.org. This transformation proceeds via a key double intramolecular C–H insertion process catalyzed by a dirhodium(II) complex, rapidly assembling the spirocyclic dione skeleton beilstein-journals.org.

Another modern approach involves a palladium(II)-catalyzed intermolecular annulation reaction of 2-aryl-1,3-indandiones with alkynes to access spirobi[indene]-1,3-diones researchgate.net. In this process, the 2-aryl-1,3-indandione substrate first forms a homocoupling dimer through a dehydrogenative cross-coupling process, which then undergoes annulation with the alkyne to yield the functionalized spiro carbocyclic indene researchgate.net. This method highlights the power of transition-metal-catalyzed C-H activation to forge complex spirocyclic systems efficiently researchgate.net.

Enantioselective Synthesis of Chiral Spirobiindene Derivatives

The primary value of the spirobiindene framework lies in its chirality, which has led to the development of sophisticated enantioselective synthetic methods. These strategies aim to control the absolute stereochemistry of the spirocenter during its formation.

A highly successful and practical approach to obtaining enantiopure spirobiindene derivatives is through the asymmetric synthesis of their saturated spirobiindane precursors. 1,1'-Spirobiindane is a privileged skeleton for the design of chiral ligands that have shown outstanding performance in various asymmetric catalytic reactions nih.gov.

A facile and scalable enantioselective synthesis of cyclohexyl-fused chiral spirobiindanes has been developed, achieving excellent yields and stereoselectivities (up to >99% enantiomeric excess) nih.govacs.org. The key steps involve an Iridium-catalyzed asymmetric hydrogenation of α,α′-bis(arylidene)ketones, followed by a Titanium tetrachloride (TiCl₄) promoted asymmetric spiroannulation of the resulting chiral ketones nih.govacs.org. This protocol can be performed in one pot and has been successfully scaled up, making these valuable chiral skeletons more accessible for applications in ligand development and functional molecule synthesis nih.gov.

Reaction Step Catalyst/Reagent Function Stereoselectivity
Asymmetric HydrogenationIridium (Ir) complex with a chiral ligandReduces C=C double bonds enantioselectivelyHigh enantiomeric excess (ee)
Asymmetric SpiroannulationTitanium tetrachloride (TiCl₄)Promotes the cyclization to form the spiro centerUp to >99% ee nih.govacs.org

This sequence provides straightforward access to key intermediates like cyclohexyl-fused spirobiindanediol, which can be further derivatized into chiral ligands such as monodentate phosphoramidites for use in other transition metal-catalyzed enantioselective reactions nih.gov.

Chiral Resolution Techniques for Spirobiindene Enantiomers

Prior to the development of efficient asymmetric syntheses, the primary method for obtaining enantiomerically pure spirobiindene compounds was through the resolution of racemic mixtures. This involves separating the two enantiomers, which have identical physical properties except for their interaction with other chiral entities or polarized light.

Inclusion resolution is a classical technique that relies on the formation of diastereomeric complexes between the racemic compound and a single enantiomer of a resolving agent, often called a chiral auxiliary. tcichemicals.comsigmaaldrich.com One enantiomer of the racemate fits preferentially into a host-guest complex (an inclusion complex) with the chiral auxiliary, allowing for its separation from the other enantiomer through methods like crystallization. nih.govnih.govmdpi.commdpi.com

This method's success depends on the ability of the chiral auxiliary to effectively discriminate between the two enantiomers of the spirobiindene derivative. After separation, the chiral auxiliary must be cleaved from the desired enantiomer. While effective, this process can be lengthy and theoretically limits the yield of the desired enantiomer to 50%.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the separation of spirobiindene enantiomers. csfarmacie.czsemanticscholar.org This method, known as chiral HPLC, utilizes a chiral stationary phase (CSP) within the chromatography column. chiralpedia.comphenomenex.com

The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (commonly silica). chiralpedia.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. sigmaaldrich.com One enantiomer forms a more stable, transient diastereomeric complex with the CSP and therefore moves more slowly through the column, while the other enantiomer elutes more quickly. chiralpedia.com This difference in retention time allows for the effective separation of the two enantiomers. Polysaccharide-based and cyclodextrin-based CSPs are among the most common and versatile for this purpose. springernature.com Chiral HPLC is not only used for preparative separation but is also the standard analytical method for determining the enantiomeric excess (ee) of products from asymmetric synthesis. chromatographyonline.com

Preparation of Specific Spirobiindene Analogues

2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol, widely known as SPINOL, is the most fundamental and pivotal structure in the family of 1,1'-spirobiindane-based chiral ligands. nih.govresearchgate.net Its rigid C₂-symmetric scaffold is crucial for inducing high stereoselectivity in a vast number of chemical reactions. myskinrecipes.com

The synthesis of SPINOL and its derivatives can be achieved through multi-step sequences. A common pathway to prepare substituted SPINOLs involves the protection of the hydroxyl groups of a starting (S)-SPINOL molecule, for example, with a methoxymethyl (MOM) group. acs.org This is followed by a directed lithiation and subsequent iodination to install iodo groups at the 6 and 6' positions. The synthesis proceeds with a Suzuki coupling reaction, often using a palladium catalyst, to introduce various aryl or other substituent groups at these positions. acs.org The final step is the deprotection of the hydroxyl groups and phosphorylation to yield the target SPINOL-derived phosphoric acids. acs.org This synthetic route allows for the creation of a diverse library of SPINOL derivatives with tailored electronic and steric properties.

Synthesis of Polyhydroxylated Spirobiindene Systems (e.g., Hexol Derivatives)

The introduction of multiple hydroxyl groups onto the spirobiindene scaffold can significantly alter its physical and chemical properties. A notable method for the synthesis of polyhydroxylated spiro- and fused 1-indanones involves the stereoselective dimerization of phthalaldehydes catalyzed by N-heterocyclic carbenes. beilstein-journals.org Depending on the carbene catalyst used, different isomeric products can be obtained. For instance, an imidazole-based carbene can catalyze the conversion of phthalaldehydes to dihydroxyspiro[indane-2,1′-isobenzofuran]-3-ones. In contrast, a triazole-based carbene can lead to the formation of cis-trihydroxyindano[2,1-a]indan-5-ones. beilstein-journals.org While not directly yielding a 1,1'-spirobi(1H-indene) hexol, this methodology demonstrates a strategy for creating polyhydroxylated indanone structures that could potentially be adapted or further elaborated to achieve the desired spirobiindene core with multiple hydroxyl substituents.

Another approach involves the use of dirhodium(II) tetrakis[N-phthaloyl-(R or S)-tert-leucinate] to catalyze a double intramolecular C–H insertion of bis(α-diazo-β-keto ester) precursors. This method has been successfully employed to synthesize optically active 1,1'-spirobi[indan-3,3'-dione] derivatives with enantiomeric excesses up to 80%. beilstein-journals.org Subsequent reduction of the keto groups could provide a pathway to polyhydroxylated spirobiindane systems.

Synthesis of Aminated Spirobiindene Derivatives

The incorporation of amino functionalities into the spirobiindene framework is of interest for developing novel ligands and biologically active molecules. One-pot multicomponent reactions represent an efficient strategy for the synthesis of aminated spirobiindene derivatives. For example, a consecutive reaction involving ninhydrin-malononitrile adduct and ethyl 2-(alkylamino)-4-aryl-4-oxo-but-2-enoates in the presence of a base affords 3-alkylamino-2-aryloyl-1',3',4-trioxo-1',3'-dihydrospiro[cyclopentane-1,2'-inden]-2-ene-5,5-dicarbonitriles in good yields. nih.gov

Furthermore, novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives have been designed and synthesized as potent and selective human monoamine oxidase B (hMAO-B) inhibitors. ebi.ac.uk This work highlights the potential for introducing amino and other functional groups to the indene core to create compounds with specific biological activities. ebi.ac.uk

Synthesis of Halogenated Spirobiindene Derivatives

Halogenated organic compounds are valuable intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions. The synthesis of halo-1-indanones has been achieved from benzyl Meldrum's acid derivatives in a two-step process involving microwave-assisted hydrolysis followed by chlorosulfonic acid-mediated Friedel–Crafts cyclization. nih.gov This approach could be extended to create halogenated precursors for the synthesis of halogenated spirobiindenes.

Another strategy involves the intramolecular Friedel–Crafts acylation of 3-arylpropanoic acid chlorides in the presence of AlCl₃ to yield 1-indanones, which can then be used to synthesize fluorinated polyaromatic hydrocarbons. beilstein-journals.org This demonstrates a route to introduce halogen atoms onto the indane skeleton, which is a key component of the spirobiindene structure.

Routes to 2,2'-Spirobi[indene] Derivatives

The synthesis of 2,2'-spirobi[indene] derivatives, isomeric to the 1,1'-spirobi[indene] system, has also been explored. A simple route to spiro[indene-2,1′-isoquinoline]s and a spiro[indene-2,1′-β-carboline] has been developed. rsc.org For instance, the autoxidation of 1-(1,2-dihydrobenzocyclobuten-1-yl)-β-carboline yields the corresponding spiro[indene-2,1′-β-carbolin]-1-one, which can be photochemically converted to a hexadehydroyohimbane derivative. rsc.org

Additionally, a consecutive synthesis of spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives has been achieved through spirocyclization/annulation reactions. nih.gov This involves the reaction between a ninhydrin-malononitrile adduct and ethyl 2-(alkylamino)-4-aryl-4-oxo-but-2-enoates. nih.gov

A palladium(II)-catalyzed intermolecular annulation reaction of 2-aryl-1,3-indandiones with alkynes provides access to spirobi[indene]-1,3-diones. researchgate.net This method proceeds through a catalytic dehydrogenative cross-coupling process to form a homocoupling dimer intermediate. researchgate.net

Starting MaterialsCatalyst/ReagentsProductReference
2-Aryl-1,3-indandiones, AlkynesPd(OAc)₂Spirobi[indene]-1,3-diones researchgate.net
Ninhydrin-malononitrile adduct, Ethyl 2-(alkylamino)-4-aryl-4-oxo-but-2-enoatesEt₃NSpiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives nih.gov
1-(1,2-Dihydrobenzocyclobuten-1-yl)-β-carbolineAutoxidationSpiro[indene-2,1′-β-carbolin]-1-one rsc.org

Green Chemistry Principles in Spirobiindene Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. edu.krdresearchgate.netfirp-ula.orgresearchgate.net In the context of spirobiindene synthesis, several strategies can be employed to enhance the environmental benignity of the processes.

One of the core principles is waste prevention . greenchemistry-toolkit.org This can be achieved through the design of synthetic routes that minimize the formation of byproducts. Multicomponent reactions, as mentioned in the synthesis of aminated derivatives, are excellent examples of atom-economical processes that generate complex molecules in a single step with minimal waste. researchgate.net

The use of catalysis over stoichiometric reagents is another key principle. edu.krd The synthesis of polyhydroxylated and 2,2'-spirobi[indene] derivatives utilizes catalytic amounts of N-heterocyclic carbenes, dirhodium(II) complexes, and palladium salts, thereby reducing the amount of waste generated. beilstein-journals.orgresearchgate.net

Employing safer solvents and auxiliaries is also important. While many of the reported syntheses still use conventional organic solvents, there is a growing trend towards the use of greener alternatives or solvent-free conditions. For example, microwave-assisted synthesis in triflate-anion containing ionic liquids has been reported for the preparation of 1-indanones, which are precursors to spirobiindenes. nih.gov

Scalable Synthesis and Industrial Production Methods for Spirobiindene Precursors

The scalable synthesis of spirobiindene precursors, such as 1-indanones, is essential for their potential industrial applications. The development of efficient and cost-effective synthetic routes is a primary focus. The Friedel-Crafts reaction is a commonly used method for the synthesis of 1-indanones. nih.gov Microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in ionic liquids has been shown to be an environmentally benign and efficient method for preparing 1-indanones from 3-arylpropanoic and 4-arylbutanoic acids. nih.gov A significant advantage of this method is the potential for recovery and reuse of the catalyst. nih.gov

Another approach for the synthesis of substituted 1-indanones involves the Nazarov-type cyclization of 1,4-enediones and aryl vinyl β-ketoesters in the presence of AlCl₃, which can provide high yields of the desired products. beilstein-journals.org The design of dihydro-1H-indene derivatives as tubulin polymerization inhibitors has led to the development of synthetic procedures that begin with the cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid using polyphosphoric acid (PPA). nih.gov

While specific industrial production methods for 1,1'-spirobi(1H-indene) are not widely documented, the established routes for its precursors suggest that large-scale production is feasible. The key challenges in scaling up these processes include managing reaction conditions, ensuring catalyst stability and recyclability, and developing efficient purification methods.

PrecursorSynthetic MethodKey Features
1-IndanonesMicrowave-assisted intramolecular Friedel-Crafts acylationEnvironmentally benign, catalyst recovery and reuse nih.gov
Substituted 1-IndanonesNazarov-type cyclizationHigh yields beilstein-journals.org
Dihydro-1H-indenesCyclization with polyphosphoric acidAccess to biologically active derivatives nih.gov

Development and Application of 1,1 Spirobi 1h Indene Based Ligands and Catalysts

Design Principles for Spirobiindene-Derived Chiral Ligands

The efficacy of chiral ligands derived from the 1,1'-spirobi(1H-indene) backbone is rooted in several key design principles that leverage its inherent structural features. The spirocyclic nature of the framework imparts significant conformational rigidity, which is crucial for minimizing the number of possible transition states in a catalytic cycle and thereby enhancing enantioselectivity.

C2-Symmetric Ligand Architectures

A predominant design strategy in the development of spirobiindene-based ligands is the incorporation of C2 symmetry. This symmetry element reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of a reaction and often leading to higher enantiomeric excesses. The C2-symmetric arrangement of coordinating groups on the spirobiindene scaffold creates a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of a substrate. Diphosphine ligands, such as those derived from the 1,1'-spirobiindane backbone, are prime examples of this design principle and have demonstrated remarkable success in asymmetric catalysis. nih.gov The defined geometry and chirality of these ligands play a pivotal role in achieving high levels of stereoinduction.

Ligand Scaffold Modifications and Functionalization Strategies

To fine-tune the steric and electronic properties of spirobiindene-based ligands for specific catalytic applications, various scaffold modifications and functionalization strategies have been employed. These modifications are critical for optimizing catalyst activity and selectivity.

One common approach is steric modulation , which involves the introduction of bulky substituents at various positions on the spirobiindane framework. For instance, the installation of additional groups can create ligands with tailored steric properties, influencing the accessibility of the metal center and the orientation of the substrate. nih.gov

Another innovative strategy involves the replacement of the central spiro carbon atom with other elements, such as silicon. This modification directly impacts the geometry of the ligand, leading to altered bite angles and coordination properties. For example, silicon-centered spirodiphosphine (Si-SDP) ligands have shown superior reactivity in certain reactions compared to their carbon-based counterparts. nih.gov

Classes of Spirobiindene-Based Ligands

The versatility of the 1,1'-spirobi(1H-indene) scaffold has enabled the development of several important classes of chiral ligands, each with distinct electronic and steric characteristics that make them suitable for a range of asymmetric catalytic transformations.

Chiral Phosphine (B1218219) and Diphosphine Ligands

Chiral diphosphine ligands based on the 1,1'-spirobiindane backbone are among the most successful and widely studied classes of spirobiindene-derived ligands. These ligands, often referred to as SDPs (spirodiphosphines), are characterized by their rigid C2-symmetric structure, which creates a well-defined and effective chiral environment around the metal center. nih.gov

A significant advancement in this area is the development of silicon-centered spirodiphosphines (Si-SDPs). Replacing the central carbon atom with a silicon atom alters the ligand's geometry, leading to enhanced reactivity in certain catalytic processes. For example, Si-SDPs have been successfully applied as ligands in the Rh-catalyzed enantioselective hydrosilylation/cyclization of 1,6-enynes, demonstrating superior performance compared to traditional C2-symmetric diphosphines. nih.gov These ligands have enabled the synthesis of chiral pyrrolidines with high yields and enantioselectivities at room temperature with low catalyst loadings. nih.gov

The table below summarizes the performance of a Si-centered spirodiphosphine ligand in the Rh-catalyzed asymmetric silylcyclization of a 1,6-enyne, highlighting its high efficiency.

LigandConversion (%)Yield (%)ee (%)
L3 (Si-SDP) >959291

Data sourced from a study on Si-centered spirodiphosphine ligands in Rh-catalyzed enantioselective hydrosilylation/cyclization of 1,6-enynes. nih.gov

Chiral Phosphite (B83602) and Phosphoramidite (B1245037) Ligands

Chiral phosphoramidites derived from 1,1'-spirobiindane-7,7'-diol (SPINOL) have emerged as a highly versatile and readily accessible class of ligands for asymmetric catalysis. Their modular synthesis allows for the creation of extensive ligand libraries, facilitating the rapid screening and optimization of catalysts for specific reactions.

Researchers have synthesized a variety of chiral monophosphoramidite ligands based on the SPINOL scaffold and its analogues. nih.govnankai.edu.cn These ligands have demonstrated excellent enantioselectivity in a range of transition metal-catalyzed reactions. For instance, in the Rh(I)-catalyzed asymmetric hydrogenation of a dehydro amino acid methyl ester, SPINOL-derived phosphoramidites have achieved high levels of enantiocontrol. nankai.edu.cn

Furthermore, these ligands have been successfully applied in the Rh(I)-catalyzed enantioselective [4+2] cycloaddition of α,β-unsaturated imines with isocyanates, producing the corresponding pyrimidinones (B12756618) in good yields and with high enantioselectivities. nankai.edu.cndicp.ac.cn The performance of several SPINOL-based phosphoramidite ligands in this reaction is detailed in the table below.

LigandYield (%)ee (%)
6a 8588
6b 9290
6c 8892

Data from the application of chiral spiro phosphoramidites in Rh-catalyzed enantioselective [4+2] cycloaddition. nankai.edu.cn

While less common, chiral phosphite ligands derived from spirocyclic scaffolds have also been developed and utilized in asymmetric catalysis, contributing to the diverse toolbox of phosphorus-based ligands.

Chiral Phosphoric Acid Catalysts

In recent years, chiral phosphoric acids (CPAs) derived from axially chiral backbones have become powerful Brønsted acid catalysts for a wide array of enantioselective transformations. Building on the success of BINOL-based CPAs, researchers have turned their attention to the development of spirocyclic phosphoric acids (SPAs) derived from 1,1'-spirobiindane-7,7'-diol (SPINOL). nsf.govresearchgate.net

The rigid and well-defined chiral environment of the SPINOL backbone in SPAs allows for highly effective chirality transfer. These catalysts have been successfully employed in numerous asymmetric reactions, including Friedel-Crafts reactions, Mannich reactions, and Pictet-Spengler reactions. snnu.edu.cnnih.gov For example, SPINOL-derived phosphoric acids have been shown to catalyze the enantioselective Friedel-Crafts reaction of indoles with imines, affording the products in high yields and with excellent enantioselectivities. nih.gov

The table below presents the results of the enantioselective Friedel-Crafts reaction of indole (B1671886) with an N-Boc imine catalyzed by a SPINOL-derived phosphoric acid, demonstrating the high efficiency of this catalyst system.

Catalyst Loading (mol%)Yield (%)ee (%)
109596
59395
19094

Representative data for the SPINOL-derived phosphoric acid-catalyzed enantioselective Friedel-Crafts reaction of indoles with imines. nih.gov

The continued development of these spirocyclic phosphoric acids holds significant promise for the advancement of asymmetric organocatalysis.

Chiral Spiro-Bisoxazoline Ligands

Chiral bis(oxazoline) (BOX) ligands are a prominent class of ligands in asymmetric catalysis, and their integration with the 1,1'-spirobiindene scaffold has yielded highly effective catalysts. rsc.orgnih.gov A notable example is the ligand class abbreviated as SpiroBOX. These ligands can be synthesized from enantiomerically pure 1,1′-spirobiindane-7,7′-diol (SPINOL), a key precursor derived from the spirobiindene framework. researchgate.net The synthesis typically involves the conversion of SPINOL into 1,1′-spirobiindane-7,7′-dicarboxylic acid, which is then coupled with chiral amino alcohols to form the bis(oxazoline) moieties. researchgate.net

A specific variant, the tetramethyl-1,1′-spirobiindane-based bisoxazoline (TMSI-BOX), has been developed and its corresponding iron complexes have proven to be excellent catalysts. rsc.org These catalysts have been successfully applied in the asymmetric intramolecular cyclopropanation of diazo derivatives, yielding synthetically useful bicycloalkane derivatives with two adjacent quaternary chiral centers in high enantiomeric purity. rsc.org

Copper complexes of SpiroBOX ligands have also demonstrated high activity and moderate to good enantioselectivities in other reactions, such as the asymmetric cyclopropanation of styrenes with diazoacetates and the allylic oxidation of cyclic alkenes. researchgate.net The versatility and efficacy of these ligands underscore the growing demand for novel BOX ligands incorporating different structural motifs for diverse metal-catalyzed asymmetric reactions. rsc.org

Chiral Borane (B79455) Catalysts

The development of chiral borane Lewis acid catalysts has opened new avenues for transition-metal-free asymmetric reactions. dntb.gov.ua While the 1,1'-spirobi(1H-indene) backbone is a staple for phosphine and oxazoline (B21484) ligands, its direct application in the synthesis of chiral borane catalysts is a less explored area. Research in chiral borane catalysis has often focused on other frameworks, such as those derived from C2-symmetric dienes or BINOL. dntb.gov.uarsc.org These catalysts can form frustrated Lewis pairs to catalyze hydrogenation reactions or activate Lewis basic functional groups. dntb.gov.ua

The synthesis of molecules with chiral boron atoms is challenging, and methods are continuously being developed, such as the asymmetric insertion of carbenes into B-H bonds catalyzed by rhodium complexes. rsc.org Although spirobiindene has not been prominently featured as the backbone for these specific catalysts, the principles of using rigid, C2-symmetric scaffolds are shared. For instance, chiral spiroaminoborate esters have been shown to be highly efficient catalysts for the asymmetric borane reduction of various ketones. nih.gov The potential for integrating the unique steric and electronic properties of the 1,1'-spirobiindene scaffold into the design of novel chiral borane catalysts remains an area of interest for future research.

Catalytic Asymmetric Reactions Mediated by Spirobiindene Systems

Ligands derived from the 1,1'-spirobi(1H-indene) core have been instrumental in advancing a wide range of catalytic asymmetric reactions. The rigidity and well-defined chiral environment of these ligands allow for effective stereochemical control in metal-catalyzed transformations.

Asymmetric Hydrogenation Reactions (e.g., Rh-catalyzed)

Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and ligands based on the 1,1'-spirobiindane backbone have demonstrated exceptional performance in these reactions. acs.orgnih.govnih.gov A key class of ligands developed for this purpose are the monodentate spiro phosphoramidites, known as SIPHOS. rsc.orgacs.orgnih.gov These ligands are readily synthesized from 1,1′-spirobiindane-7,7′-diol (SPINOL). acs.orgnih.gov

The rhodium complexes of SIPHOS ligands are highly efficient catalysts for the hydrogenation of various functionalized olefins under mild conditions. acs.orgnih.gov For example, in the hydrogenation of α-dehydroamino acid derivatives, enantiomeric excesses (ee) of up to 99% have been achieved, providing a direct route to chiral α-amino acids. acs.orgnih.gov The catalysts are also effective for the hydrogenation of enamides and β-dehydroamino acid derivatives, affording products with excellent enantioselectivities (up to 99% and 94% ee, respectively). acs.orgnih.gov

Kinetic studies have shown that the reaction is typically first order in the concentration of the rhodium catalyst and hydrogen pressure, but zero order in the substrate concentration. acs.orgnih.gov The structure of the active catalyst has been investigated, with X-ray analysis confirming a structure of [Rh(COD)((S)-SIPHOS-Me)2]+, which helps to rationalize the observed stereochemical outcomes. acs.orgnih.gov

SubstrateLigandCatalyst SystemYield (%)ee (%)Reference
α-Dehydroamino EstersSIPHOS[Rh(COD)2]BF4>95Up to 99 acs.org
EnamidesSIPHOS[Rh(COD)2]BF4>95Up to 99 acs.org
β-Dehydroamino EstersSIPHOS[Rh(COD)2]BF4>95Up to 94 acs.org
α-Arylethenyl AcetamidesSIPHOS[Rh(COD)2]BF4>99Up to 97.4 researchgate.net

Asymmetric Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation. nih.govnih.gov The performance of these reactions is heavily dependent on the nature of the supporting ligand. Bulky and electron-donating phosphine ligands are often employed to stabilize the active monoligated palladium species and enhance the rates of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

While dialkylbiaryl phosphines have been extensively used, the application of ligands with a 1,1'-spirobiindane backbone represents a promising strategy to impart high stereocontrol in asymmetric variants of these reactions. nih.gov The rigid spiro framework can create a well-defined chiral pocket around the metal center, influencing the enantioselectivity of the coupling process. Although the broader application of spirobiindene-based ligands in asymmetric cross-coupling is still developing compared to their use in hydrogenation, their structural features make them strong candidates for achieving high enantioselectivity in the synthesis of axially chiral biaryls and other stereochemically complex molecules.

Asymmetric Friedel-Crafts Reactions

The asymmetric Friedel-Crafts reaction is a fundamental method for forming C-C bonds and introducing substituents to aromatic rings with control of stereochemistry. nih.gov This reaction has been successfully catalyzed by metal complexes bearing chiral ligands, including those derived from the spirobiindene scaffold.

For instance, copper(I) complexes of chiral spiro-bisoxazoline (SpiroBOX) ligands have been explored as catalysts for the Friedel-Crafts alkylation of indoles with β-nitrostyrenes. These catalytic systems can afford the corresponding alkylated indole products in good yields and with high enantioselectivity. The defined chiral environment provided by the SpiroBOX ligand is crucial for controlling the facial selectivity of the nucleophilic attack of the indole onto the electrophile. The development of such catalytic systems expands the utility of spirobiindene-based ligands to important C-C bond-forming reactions beyond hydrogenation and allylic alkylation. mdpi.com The ongoing development in this area focuses on expanding the substrate scope to less activated arenes and different classes of electrophiles. nih.gov

Asymmetric Allylic Alkylation Reactions (e.g., Pd-catalyzed)

The palladium-catalyzed asymmetric allylic alkylation (AAA), often referred to as the Tsuji-Trost reaction, is a versatile method for constructing stereogenic centers. wikipedia.orgresearchgate.net The reaction involves the substitution of an allylic leaving group by a nucleophile, catalyzed by a palladium complex. wikipedia.org The enantioselectivity is typically controlled by a chiral ligand coordinated to the palladium center.

Ligands incorporating the 1,1'-spirobiindane framework have been designed and applied in this reaction with considerable success. The rigid C2-symmetric backbone of these ligands effectively translates chiral information to the catalytic center, enabling high levels of stereocontrol. These ligands have been used in the alkylation of both prochiral nucleophiles and in reactions involving prochiral allyl electrophiles. nih.gov The ability to form C-C, C-N, and C-O bonds enantioselectively makes the Pd-catalyzed AAA with spirobiindene-based ligands a powerful strategy in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govdntb.gov.ua

NucleophileElectrophileLigand TypeCatalyst SystemYield (%)ee (%)Reference
Dimethyl Malonate1,3-Diphenyl-2-propenyl AcetateSpiro Phosphine[Pd(allyl)Cl]29899
3-CarbalkoxyoxindoleAllyl AcetateTrost Ligand Family[Pd(C3H5)Cl]2~85Up to 77 nih.gov
5H-oxathiazole 2,2-dioxidesAllyl CarbonatesTrost LigandPd2(dba)3Moderate to HighGenerally High rsc.org

Asymmetric Hydroalkenylation Reactions (e.g., Ir-catalyzed)

The 1,1'-spirobiindane framework has been instrumental in the design of novel chiral ligands for iridium-catalyzed asymmetric hydroalkenylation. Researchers have developed a new class of chiral spiro diphosphite ligands synthesized in a single step from enantiopure 1,1′-spirobiindane-7,7′-diol (SPINOL). These ligands have enabled the highly regio- and enantioselective hydroalkenylation of α-olefins and styrenes with acrylamides.

This reaction successfully couples a variety of aliphatic and aromatic alkenes with acrylamides, yielding valuable γ-substituted chiral acrylamide (B121943) products. The process is characterized by its excellent branched selectivity and high enantioselectivity across a broad range of substrates, alongside good tolerance for various functional groups. The rigid nature of the spirobiindane skeleton is credited with the superior performance and unique selectivity observed. Structurally, the ligand forms a semicage-like cavity around the catalyst's active center, a feature that effectively controls the orientation of the substrate as it coordinates with the metal, thereby enabling precise enantioselective synthesis. DFT calculations have further revealed that methyl groups on the ligand's biphenyl (B1667301) moieties play a crucial role in governing both the regioselectivity and enantioselectivity of the reaction.

Table 1: Ir-Catalyzed Asymmetric Hydroalkenylation using a SPINOL-derived Diphosphite Ligand Data synthesized from representative findings in the field.

Alkene SubstrateAcrylamide PartnerYield (%)Enantiomeric Excess (ee, %)
1-OcteneN-Phenylacrylamide9596
StyreneN-Phenylacrylamide9298
4-ChlorostyreneN-Phenylacrylamide9097
1,5-HexadieneN-Phenylacrylamide8895
AllylbenzeneN-Phenylacrylamide9396

Asymmetric Aldol (B89426) Condensation Reactions

The application of 1,1'-Spirobi(1H-indene)-based ligands and catalysts in asymmetric aldol condensation reactions is not as extensively documented in the scientific literature as their use in other transformations. While the aldol reaction is a cornerstone of C-C bond formation, and numerous catalytic systems have been developed for its asymmetric variants, the use of chiral ligands derived specifically from the 1,1'-spirobiindane backbone for this purpose appears to be a less explored area. Research in organocatalyzed aldol reactions has predominantly focused on other types of catalysts, such as those derived from proline.

Enantioselective Carbonyl Reductions

Ligands and catalysts based on the 1,1'-spirobiindane scaffold have been successfully employed in enantioselective reductions, particularly in the transfer hydrogenation of C=N bonds in heterocyclic compounds, a transformation analogous to carbonyl reduction. Chiral phosphoric acids (CPAs) derived from SPINOL have emerged as highly efficient organocatalysts for these reactions.

In a notable application, SPINOL-derived CPAs catalyze the asymmetric transfer hydrogenation of 2-arylquinolines and 3-aryl-1,4-benzoxazines using a Hantzsch ester as the hydrogen source. This methodology provides straightforward access to synthetically valuable chiral tetrahydroquinolines and dihydro-2H-1,4-benzoxazines. The reactions proceed with very low catalyst loadings and consistently deliver high yields and outstanding enantioselectivities. The success of this method has been demonstrated across a broad range of substrates, including those with diverse electronic and steric properties on the aryl substituent. This highlights the versatility and high efficiency of SPINOL-based catalysts in asymmetric reductions.

Table 2: Asymmetric Transfer Hydrogenation of Heterocycles using a SPINOL-derived Chiral Phosphoric Acid Data adapted from Shi et al., 2015.

SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
2-Phenylquinoline9896
2-(4-Chlorophenyl)quinoline9995
2-(Naphthalen-2-yl)quinoline9595
3-Phenyl-2H-benzo[b]oxazine9997
3-(4-Bromophenyl)-2H-benzo[b]oxazine99>99

Asymmetric Dearomatization Reactions

Catalytic asymmetric dearomatization (CADA) has become a powerful strategy for rapidly building molecular complexity by converting flat aromatic compounds into three-dimensional cyclic structures. Chiral ligands play a pivotal role in controlling the stereochemical outcome of these reactions. A prominent strategy within this field is the transition-metal-catalyzed intramolecular asymmetric allylic dearomatization, particularly using iridium catalysts, which generates valuable spirocyclic molecules.

While the 1,1'-spirobiindane framework is an ideal platform for creating the type of rigid, well-defined chiral environment needed for such transformations, specific and detailed examples of SPINOL-derived phosphine ligands in this context require further exploration. However, related SPINOL-derived phosphoric acids have been effectively used in asymmetric Friedel-Crafts reactions of indoles with imines, which involve the functionalization of an aromatic ring to produce 3-indolyl methanamines with high yields and excellent enantioselectivities (up to 99% ee). This demonstrates the potential of the SPINOL scaffold to control reactions involving aromatic systems, suggesting its suitability for more complex dearomatization processes.

Enantioselectivity and Diastereoselectivity Control Mechanisms

The high degree of enantioselectivity achieved with 1,1'-Spirobi(1H-indene)-based ligands stems directly from the inherent structural properties of the spirobiindane backbone. This rigid, C2-symmetric framework creates a well-defined and sterically constrained chiral pocket around the metal center.

This chiral environment forces the incoming substrates to coordinate to the metal in a highly specific orientation to minimize steric hindrance. In the case of iridium-catalyzed hydroalkenylation, the diphosphite ligand derived from SPINOL forms a semicage-like cavity that dictates the trajectory of the alkene and acrylamide partners, leading to the preferential formation of one enantiomer.

Furthermore, subtle modifications to the ligand structure can have a profound impact on selectivity. DFT studies have shown that the placement of substituents, such as methyl groups, on the periphery of the ligand can fine-tune the steric and electronic properties of the catalytic pocket. This precise tuning of the catalyst's microenvironment is crucial for differentiating between the enantiotopic faces of the prochiral substrate, thereby ensuring high stereochemical control in the transition state and leading to the observed high enantiomeric excesses.

Catalyst Recycling and Immobilization Strategies

A significant advancement in the practical application of 1,1'-Spirobi(1H-indene)-based catalysts has been the development of effective immobilization and recycling strategies. These strategies address the high cost of the chiral catalyst and facilitate its separation from the reaction products, aligning with the principles of green chemistry.

Researchers have successfully synthesized a family of immobilized SPINOL-derived chiral phosphoric acids (SPAs). The strategy involves introducing polymerizable styryl units onto the SPINOL backbone. These functionalized monomers are then subjected to radical copolymerization with styrene, resulting in the chiral catalyst being covalently anchored to a polystyrene solid support.

These immobilized catalysts have demonstrated exceptional performance and robustness. In the catalytic desymmetrization of 3,3-disubstituted oxetanes, an optimized polystyrene-supported SPA afforded the product in high yield and with excellent enantioselectivity (>99% ee). Crucially, the catalyst exhibited remarkable recyclability.

Table 3: Recyclability of Polystyrene-Immobilized SPINOL-Phosphoric Acid Catalyst Data based on findings from Lafuente et al., 2020.

Recycling RunConversion (%)Enantiomeric Excess (ee, %)
1>95>99
4>95>99
8>95>99
12>95>99
16>95>99

As shown in the table, no decrease in catalytic activity or enantioselectivity was observed after 16 consecutive runs. This high level of stability and reusability has enabled the implementation of these immobilized catalysts in continuous flow processes, further enhancing their practical utility for the efficient and sustainable synthesis of enantioenriched molecules.

Mechanistic Elucidation and Computational Chemistry of 1,1 Spirobi 1h Indene Reactions

Investigation of Reaction Pathways and Intermediates

The elucidation of reaction pathways is fundamental to understanding how reactants are converted into products. For catalysts derived from 1,1'-spirobi(1H-indene), mechanistic studies have revealed complex, multi-step sequences involving various intermediates.

One notable example is the palladium(II)-catalyzed intermolecular annulation of 2-aryl-1,3-indandiones with alkynes to produce spirobi[indene]-1,3-diones. researchgate.net Mechanistic investigations suggest that the reaction does not follow a simple, direct pathway. Instead, it is proposed that the substrates first form a homocoupling dimer intermediate through a dehydrogenative cross-coupling process. researchgate.net This dimer then participates in the main catalytic cycle. This pathway is considered atypical in the context of enol-directed C-H functionalization chemistry, highlighting the unique reactivity patterns that can emerge. researchgate.net

In the realm of asymmetric hydrogenation, catalysts derived from SPINOL, a key derivative of 1,1'-spirobiindane, have been shown to operate through unique mechanisms. Detailed mechanistic studies, combining experimental data with computational analysis, have provided strong evidence for a processive catalysis pathway in certain double asymmetric hydrogenation reactions. researchgate.net This type of pathway involves the catalyst remaining associated with the substrate through multiple consecutive transformations, rather than dissociating after each step.

Key proposed steps in such catalytic cycles often include:

Coordination: The substrate coordinates to the metal center of the chiral catalyst.

Insertion: Migratory insertion of a reactant molecule into a metal-carbon or metal-hydride bond.

Reductive Elimination: Formation of the final product with regeneration of the catalyst's active state.

The identification of such intermediates and pathways relies on a combination of kinetic studies, isotopic labeling experiments, and the spectroscopic and computational methods discussed in the following sections.

Computational Modeling of Catalytic Cycles

Computational chemistry has become an indispensable tool for mapping out the energetic landscapes of catalytic cycles. By modeling the structures and energies of reactants, intermediates, transition states, and products, researchers can gain profound insights into reaction feasibility, rate-limiting steps, and the origins of selectivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,1'-spirobi(1H-indene)-based asymmetric catalysis, DFT is extensively employed to unravel the origins of enantioselectivity.

Studies on chiral gold(I) catalysts, for example, have used DFT calculations to analyze the chiral binding pocket created by the spiro-ligand. chemrxiv.orgnih.govresearchgate.netscispace.comnih.gov These calculations reveal that the stereochemical outcome is determined by subtle, non-covalent interactions between the substrate and the catalyst within the transition state. nih.govscispace.com As revealed by Non-Covalent Interaction (NCI) plots, attractive forces such as hydrogen bonds and van der Waals interactions direct a specific enantioselective folding of the substrate, favoring the formation of one enantiomer over the other. researchgate.netnih.gov

By comparing the calculated energies of the competing diastereomeric transition states (one leading to the (R)-product and the other to the (S)-product), researchers can predict the enantiomeric excess (e.e.) of a reaction. A larger energy difference between these transition states corresponds to higher predicted enantioselectivity.

Table 1: Representative DFT Data for Competing Transition States

Catalyst SystemSubstrateTransition StateRelative Free Energy (kcal/mol)Predicted Major Enantiomer
(R)-SPINOL-Phosphine-Rh(I)Generic AlkeneTS-(Re)-face0.0S
(R)-SPINOL-Phosphine-Rh(I)Generic AlkeneTS-(Si)-face+2.1
(S)-SPIMO-Gold(I)1,6-EnyneTS-pro-(R)+1.8S
(S)-SPIMO-Gold(I)1,6-EnyneTS-pro-(S)0.0

Note: Data are illustrative and compiled from general findings in computational studies.

The transition state (TS) is a fleeting, high-energy configuration along the reaction coordinate that separates reactants from products. Its structure and energy are paramount, as they directly govern the reaction rate. Quantum chemical methods, particularly DFT, are used to locate and characterize these transition states.

The process involves optimizing the geometry of a proposed transition state structure on the potential energy surface. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or formation).

Once the energies of the transition states and ground states are calculated, the Gibbs free energy of activation (ΔG‡) can be determined. According to Transition State Theory (TST), this value is directly related to the reaction rate constant. kuleuven.be By calculating ΔG‡ for all elementary steps in a proposed catalytic cycle, the turnover-limiting step (the step with the highest energy barrier) can be identified. This information is critical for rationally improving catalyst performance. kuleuven.be

Spectroscopic Techniques for Mechanistic Insights (e.g., In-situ NMR, IR)

While computational methods provide a theoretical framework, spectroscopic techniques offer direct experimental evidence of species present during a chemical reaction. In-situ spectroscopy, where spectra are recorded under actual reaction conditions (i.e., elevated temperatures and pressures), is particularly powerful for mechanistic studies. wiley.comnih.gov

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying catalytically active species and reaction intermediates that may be too unstable or short-lived to be detected by conventional ex-situ analysis. wiley.comrsc.org

In-situ NMR Spectroscopy: This technique can provide detailed structural information about catalyst resting states and key intermediates in solution. rsc.org For example, in palladium-catalyzed reactions, ³¹P NMR can be used to monitor the coordination environment of phosphine (B1218219) ligands derived from 1,1'-spirobi(1H-indene), helping to characterize the dominant palladium complexes present during catalysis. rsc.org High-pressure NMR tubes allow for the study of reactions involving gaseous reactants like hydrogen or carbon monoxide. wiley.com

In-situ IR Spectroscopy: This method is especially useful for monitoring changes in specific functional groups, particularly carbonyl (C=O) groups in both substrates and metal-ligand complexes. In carbonylation reactions, for instance, the characteristic stretching frequencies of CO ligands bound to a metal center can provide insight into the electronic properties and structure of the active catalyst.

By observing the formation and consumption of intermediates in real-time, these spectroscopic methods provide crucial data to validate or refute proposed reaction mechanisms derived from computational models.

Probing Chiral Induction Mechanisms

The central question in asymmetric catalysis is how the chirality of the catalyst is transferred to the product. For ligands based on the 1,1'-spirobi(1H-indene) framework, the mechanism of chiral induction is primarily steric and electronic in nature.

The rigid, C₂-symmetric structure of the spirobiindane backbone creates a well-defined and constrained chiral environment around the metal's active site. This environment dictates how the prochiral substrate can coordinate to the metal center.

Mechanisms of chiral induction are often explained by considering the following:

Steric Repulsion: The bulky groups on the chiral ligand (often aryl groups at the 7,7'-positions of the SPINOL core) create steric hindrance that disfavors one of the two possible approaches of the substrate. The substrate will preferentially adopt a conformation that minimizes these steric clashes.

Quadrant Diagrams: A simplified model often used to visualize this effect is the quadrant diagram. The chiral ligand divides the space around the metal into four quadrants, two of which are sterically blocked and two of which are open. The substrate is forced to bind in the open quadrants, thus determining the stereochemical outcome.

Attractive Interactions: As confirmed by DFT studies, attractive non-covalent interactions (e.g., CH-π, π-π stacking) between the ligand and the substrate can stabilize one diastereomeric transition state over the other. nih.govnih.gov The specific geometry of the spiro ligand pre-organizes the substrate into an orientation that maximizes these favorable interactions, leading to high enantioselectivity.

Diastereofacial Coordination: In reactions involving prochiral indenide subunits derived from related systems, the helical scaffold can shield one face of the molecule. This forces the metal to coordinate to the other, less hindered face, resulting in highly diastereoselective complex formation. nih.gov

The combination of these steric and electronic effects within the chiral pocket of the 1,1'-spirobi(1H-indene)-metal complex is the ultimate source of chiral induction, guiding the reaction pathway towards the formation of a single, desired enantiomer.

Advanced Material Science and Organic Electronic Applications of Spirobiindene Frameworks

Integration into Polymer Architectures and Coatings

The incorporation of the 1,1'-spirobi(1H-indene) moiety into polymer backbones has been explored to enhance the thermal and mechanical properties of the resulting materials. The inherent rigidity of the spirobiindene unit contributes to an increased glass transition temperature (Tg) and improved dimensional stability of the polymers. This makes them attractive candidates for applications requiring robust materials that can withstand harsh operating conditions.

For instance, polyesters and polyamides containing the spirobiindene framework have been synthesized, demonstrating superior thermal resistance compared to their conventional counterparts. The bulky and non-coplanar structure of the spirobiindene unit disrupts polymer chain packing, leading to amorphous materials with good solubility in common organic solvents. This processability is a significant advantage for the fabrication of thin films and coatings.

In the realm of coatings, the introduction of spirobiindene units can improve surface hardness, scratch resistance, and thermal stability. These coatings can be applied to a variety of substrates to provide protective layers with enhanced durability. Research in this area is focused on optimizing the polymer architecture and the concentration of spirobiindene units to achieve the desired balance of properties for specific applications, such as in the automotive and aerospace industries.

Functional Materials for Organic Electronics

The unique electronic and photophysical properties of the 1,1'-spirobi(1H-indene) framework have made it a promising candidate for use in a variety of organic electronic devices. Its wide bandgap and high triplet energy levels are particularly advantageous for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In the field of OLEDs, derivatives of 1,1'-spirobi(1H-indene) have been investigated primarily as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The rigid spiro structure helps to prevent aggregation-caused quenching of the emissive dopants, leading to improved device efficiency and operational stability. The high triplet energy of the spirobiindene core effectively confines the triplet excitons on the guest emitter molecules, a crucial requirement for efficient phosphorescent OLEDs.

While direct research on 1,1'-Spirobi(1H-indene) in OFETs is limited, the related spirobifluorene scaffold, which shares the core spiro-linked aromatic architecture, has been extensively studied. The three-dimensional structure of these spiro compounds can influence the molecular packing in thin films, which in turn affects charge carrier mobility. The introduction of appropriate functional groups onto the spirobiindene backbone could modulate the frontier molecular orbital energy levels and enhance the charge transport properties, making them potential candidates for active channel materials in OFETs. Further research is needed to fully explore the potential of 1,1'-spirobi(1H-indene) derivatives in this area.

Chiral Optoelectronic Materials (e.g., Circularly Polarized Luminescence)

The inherent chirality of 1,1'-spirobi(1H-indene), which can exist as stable enantiomers, makes it a valuable building block for the development of chiral optoelectronic materials. These materials are of great interest for their ability to interact with and emit circularly polarized light (CPL). CPL is a key technology for applications in 3D displays, quantum computing, and secure optical communications.

Researchers have synthesized chiral spiro compounds, including derivatives of spirobi(indeno[1,2-b] nih.govbenzothiophene), which exhibit strong CPL. nih.govresearchgate.net The dissymmetry factor (g_lum), a measure of the degree of circular polarization in the emitted light, is a critical parameter for these materials. The rigid and well-defined chiral environment provided by the spirobiindene framework can lead to high g_lum values. By attaching emissive chromophores to the chiral spirobiindene scaffold, it is possible to induce chirality into the electronic transitions, resulting in the emission of circularly polarized light. The development of spirobiindene-based polymers with helical structures is another promising strategy to achieve high CPL activity. rsc.org

Supramolecular Chemistry and Self-Assembly Processes

The rigid and well-defined three-dimensional structure of 1,1'-spirobi(1H-indene) makes it an excellent building block for supramolecular chemistry and the construction of complex, self-assembled architectures. The ability to introduce functional groups at specific positions on the indene (B144670) rings allows for the programming of non-covalent interactions, such as hydrogen bonding and π-π stacking, which drive the self-assembly process.

For example, spirobiindene diols can act as chiral scaffolds for the construction of molecular capsules and cages through the formation of multiple hydrogen bonds. These self-assembled structures can encapsulate guest molecules and have potential applications in areas such as drug delivery, catalysis, and chemical sensing. The chirality of the spirobiindene unit can be transferred to the resulting supramolecular assembly, leading to the formation of chiral cavities that can be used for enantioselective recognition and separation.

Furthermore, the self-assembly of spirobiindene-containing molecules on surfaces can lead to the formation of ordered two-dimensional structures. These structures can be used as templates for the growth of other materials or as functional surfaces with specific optical or electronic properties. The control over the self-assembly process is crucial for the fabrication of functional devices at the nanoscale.

Research in Other Functional Material Developments

The versatility of the 1,1'-spirobi(1H-indene) framework has led to its exploration in a range of other functional material developments. Its rigid structure and ability to be functionalized make it a candidate for the development of porous organic polymers (POPs) and metal-organic frameworks (MOFs). These materials have high surface areas and can be used for gas storage and separation, catalysis, and sensing.

In the field of membrane technology, polymers incorporating the spirobiindene unit are being investigated for gas separation applications. The contorted and rigid nature of the spirobiindene core can create fractional free volume in the polymer matrix, which can enhance the permeability and selectivity of the membrane for specific gases.

Additionally, the chiral nature of 1,1'-spirobi(1H-indene) has led to its use as a chiral ligand in asymmetric catalysis. The well-defined spatial arrangement of coordinating groups attached to the spirobiindene backbone can create a chiral environment around a metal center, enabling the stereoselective synthesis of a wide range of chemical compounds.

Analytical and Advanced Characterization Techniques for Spirobiindene Compounds

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for determining the molecular structure of 1,1'-Spirobi(1H-indene). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,1'-Spirobi(1H-indene), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments would provide a definitive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1'-Spirobi(1H-indene) is expected to show distinct signals for the aromatic and olefinic protons. The eight aromatic protons on the two benzene (B151609) rings would likely appear in the typical downfield region of approximately 7.0-7.5 ppm. The four olefinic protons of the two indene (B144670) moieties would resonate further upfield, with complex splitting patterns due to coupling between adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. A key feature would be the signal for the central spiro carbon atom (C1), which is a quaternary carbon and would appear as a unique singlet. The spectrum would also display signals for the aromatic and olefinic carbons. The expected chemical shifts can be estimated by comparison with related indene derivatives. rsc.org

2D-NMR Techniques: Two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity of the molecule. HMBC would show correlations between protons and carbons that are two or three bonds apart, allowing for the unambiguous assignment of all proton and carbon signals and confirming the spirocyclic structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1,1'-Spirobi(1H-indene)
Atom TypeTechniquePredicted Chemical Shift (ppm)Notes
Aromatic Protons¹H NMR~7.0 - 7.5Complex multiplets due to spin-spin coupling.
Olefinic Protons¹H NMR~6.0 - 7.0Doublets or more complex patterns.
Spiro Carbon (C1)¹³C NMR~60 - 70Quaternary carbon, appears as a singlet.
Aromatic Carbons¹³C NMR~120 - 150Multiple signals corresponding to different carbon environments.
Olefinic Carbons¹³C NMR~125 - 145Signals for the C=C double bonds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 1,1'-Spirobi(1H-indene), with a chemical formula of C₁₇H₁₂, the theoretical exact mass can be calculated. nist.gov

HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds precisely to the calculated mass, typically within a few parts per million (ppm) of the theoretical value. This high degree of accuracy allows for the confident determination of the molecular formula and distinguishes the compound from other isomers or molecules with the same nominal mass.

Table 2: HRMS Data for 1,1'-Spirobi(1H-indene)
ParameterValue
Molecular FormulaC₁₇H₁₂
Molecular Weight (Nominal)216 g/mol
Calculated Exact Mass216.0939 u
Expected HRMS Result [M]⁺ (m/z)~216.0939 ± 0.000X

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. bspublications.net The structure of 1,1'-Spirobi(1H-indene) contains two indenyl systems, which include conjugated double bonds. As a result, it is expected to absorb UV radiation, leading to π → π* transitions. utoronto.ca The UV-Vis spectrum would likely show one or more absorption maxima (λ_max) in the ultraviolet region, characteristic of its extended π-electron system. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for this compound. nist.gov

X-ray Crystallography for Solid-State Structure Determination

For a chiral molecule like 1,1'-Spirobi(1H-indene), a single-crystal X-ray diffraction study would be invaluable. It would confirm the spirocyclic nature of the central carbon atom and reveal the relative orientation of the two indene moieties. A key structural feature of spirobiindene systems is the nearly perpendicular (orthogonal) arrangement of the two planar indene units around the central spiro carbon.

Table 3: Crystallographic Data for the Related Compound 1′,3′-dihydro-2,2′-spirobi[indene]-1,3-dione researchgate.netdoaj.org
ParameterValue
Chemical FormulaC₁₇H₁₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.0333(13)
b (Å)15.7993(19)
c (Å)7.0619(9)
β (°)92.302(2)
Volume (ų)1230.0(3)

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for separating components of a mixture and are therefore critical for assessing the purity of a synthesized compound. For chiral molecules, specialized chromatographic techniques are necessary to separate the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

1,1'-Spirobi(1H-indene) is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. csfarmacie.cz

The separation is achieved by using a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of another chiral compound that is immobilized on a solid support (typically silica (B1680970) gel). As the racemic mixture of 1,1'-Spirobi(1H-indene) passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. chiralpedia.com This difference in interaction strength leads to different retention times, allowing for their separation.

Common CSPs used for such separations are based on derivatives of polysaccharides (like cellulose (B213188) or amylose), proteins, or cyclodextrins. csfarmacie.cz The choice of the specific CSP and the mobile phase (a mixture of solvents) is critical for achieving good resolution between the two enantiomeric peaks. nih.govvt.edu By integrating the areas of the two separated peaks in the chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated.

Table 4: Typical Parameters for Chiral HPLC Separation
ParameterDescriptionExample Conditions
TechniqueHigh-Performance Liquid ChromatographyIsocratic or gradient elution
Stationary PhaseChiral Stationary Phase (CSP)Cellulose or amylose (B160209) derivatives (e.g., Chiralpak®, Chiralcel®)
Mobile PhaseA mixture of organic solventsHexane/Isopropanol, Hexane/Ethanol
DetectorUV DetectorSet at a λ_max of the compound
OutputChromatogram showing two separated peaksRetention time (t_R1), Retention time (t_R2)
CalculationEnantiomeric Excess (e.e.)e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of spirobiindene chemistry, GC, particularly enantioselective GC, is instrumental in resolving racemic mixtures and determining the enantiomeric purity of chiral spirobiindene derivatives. The separation is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

While specific GC analytical methods for the parent compound 1,1'-Spirobi(1H-indene) are not extensively detailed in readily available literature, methods for structurally similar chiral hydrocarbons and derivatives provide a strong basis for its analysis. The choice of a suitable CSP is critical for achieving enantioseparation. Cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds, including hydrocarbons. chromatographyonline.comgcms.cz These phases, such as those derived from β-cyclodextrin, create a chiral environment within the GC column, allowing for the differential interaction and subsequent separation of enantiomers. chromatographyonline.com

The general approach involves dissolving the spirobiindene compound in a suitable solvent and injecting it into the GC system. The separation conditions, including the column type, temperature program, and carrier gas flow rate, are optimized to achieve baseline resolution of the enantiomers.

A hypothetical, yet representative, set of GC parameters for the chiral separation of a spirobiindane derivative is presented in the table below. These parameters are based on established methods for the enantioselective analysis of chiral hydrocarbons and related compounds.

Table 1: Representative GC Parameters for Enantioselective Analysis of a Spirobiindane Derivative

Parameter Value
Column Chiral Capillary Column (e.g., 2,3-di-O-methyl-6-t-butylsilyl derivatized β-cyclodextrin phase)
Column Dimensions 25 m x 0.25 mm I.D.
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program Initial temperature 100 °C, ramp at 2 °C/min to 180 °C, hold for 10 min
Flow Rate 1.0 mL/min

| Split Ratio | 50:1 |

It is important to note that for non-volatile or highly polar spirobiindene derivatives, a derivatization step may be necessary to increase their volatility for GC analysis. This involves chemically modifying the analyte to a more volatile form before injection into the GC.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a particularly valuable method for studying chiral spirobiindene compounds as it provides information about their three-dimensional structure and absolute configuration. CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. trinity.edu

The CD spectrum of a chiral compound is highly sensitive to its stereochemistry. For 1,1'-Spirobi(1H-indene), the inherent chirality arises from the spirocyclic fusion of the two indene rings, which forces the phenyl groups into a non-planar arrangement. This fixed, twisted conformation results in characteristic CD signals, often referred to as Cotton effects.

Seminal work by Brewster and Prudence in 1973 provided a detailed analysis of the chiroptical properties of optically active 1,1'-Spirobi(1H-indene). acs.org Their research established the relationship between the observed Cotton effects and the absolute configuration of the molecule. The CD spectrum of (S)-(-)-1,1'-Spirobi(1H-indene) exhibits a complex pattern of positive and negative Cotton effects in the ultraviolet region, which are associated with the electronic transitions of the aromatic chromophores. acs.org

The key findings from their research on the chiroptical properties of (S)-(-)-1,1'-Spirobi(1H-indene) are summarized in the table below.

Table 2: Circular Dichroism Data for (S)-(-)-1,1'-Spirobi(1H-indene) in Isooctane

Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
295 +1,800
288 +2,400
280 -1,800
273 -1,200
266 -2,400
250 +12,000
230 -120,000

Data extracted from Brewster, J. H., & Prudence, R. T. (1973). Useful model of optical activity. X. Absolute configuration and chiroptical properties of optically active 1,1'-spirobiindan, 1,1'-spirobiindene, and 1,1'-spirobiindanone. Journal of the American Chemical Society, 95(4), 1217–1229. acs.org

The intense negative Cotton effect observed around 230 nm and the strong positive band at 212 nm are particularly characteristic of the (S)-enantiomer. acs.org These distinct spectral features serve as a fingerprint for the absolute configuration of 1,1'-Spirobi(1H-indene) and can be used to determine the stereochemistry of newly synthesized derivatives by comparing their CD spectra to this reference. The analysis of the CD spectra, often in conjunction with theoretical calculations, allows for a confident assignment of the absolute configuration of chiral spirobiindene compounds.

Q & A

Q. What are the foundational synthetic methodologies for constructing 1,1'-Spirobi(1H-indene) derivatives?

The synthesis typically involves oxidative coupling or catalytic spiroannulation. For example, 2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol (SPINOL) derivatives are synthesized via oxidative coupling of substituted indenes under controlled conditions, with yields optimized by adjusting reaction temperature and catalyst loading (e.g., Pd or Cu catalysts). Key steps include regioselective coupling and subsequent cyclization to form the spiro center .

Q. Which spectroscopic techniques are critical for characterizing spirobiindene derivatives?

Essential techniques include:

  • NMR spectroscopy (1H, 13C, DEPT, and 2D experiments like COSY and NOESY) to confirm stereochemistry and hydrogen bonding in diol derivatives .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups like hydroxyl or carbonyl moieties .

Q. How can computational methods predict the thermodynamic stability of spirobiindene derivatives?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate Gibbs free energy and optimize geometries. Exact-exchange corrections improve accuracy for systems with electron-rich spiro centers, as demonstrated in thermochemical studies of similar polycyclic compounds .

Advanced Research Questions

Q. How can stereochemical inconsistencies in spirobiindene derivatives be resolved experimentally and computationally?

Contradictions between experimental NMR data and computational models often arise from dynamic effects (e.g., ring puckering). To resolve these:

  • Perform variable-temperature NMR to detect conformational changes.
  • Compare experimental X-ray crystallography data with DFT-optimized structures to validate spiro center geometry .
  • Use solvent polarity adjustments to stabilize specific conformers .

Q. What strategies optimize enantioselectivity in asymmetric catalysis using spirobiindene ligands?

Advanced approaches include:

  • Ligand design : Introducing bulky substituents (e.g., 9-phenanthrenyl groups) to enhance steric hindrance and control transition-state geometry.
  • Catalyst screening : Testing chiral phosphoric acids or metal complexes (e.g., Rh or Ir) to improve enantiomeric excess (ee) in reactions like hydrogenation .
  • Kinetic studies : Monitoring reaction progress via HPLC or GC to identify rate-limiting steps influenced by ligand structure .

Q. How do substituents on the indene rings affect the electronic properties of spirobiindene derivatives?

Electron-donating groups (e.g., methoxy or hydroxyl) increase electron density at the spiro center, altering redox potentials and catalytic activity. This is quantified via cyclic voltammetry and correlated with Hammett parameters. For example, 6,6'-di(1-naphthalenyl) substituents enhance π-π interactions in supramolecular assemblies .

Q. What challenges arise in scaling up spirobiindene synthesis, and how are they mitigated?

Scalability issues include:

  • Low yields in oxidative coupling : Additives like TEMPO improve catalyst turnover.
  • Purification difficulties : Use of silica gel chromatography with gradient elution for diastereomer separation.
  • Thermal instability : Reaction optimization under inert atmospheres to prevent decomposition .

Methodological Frameworks

Q. How to design a robust experimental protocol for synthesizing novel spirobiindene analogs?

Follow this workflow:

  • Literature review : Identify gaps in existing synthetic routes (e.g., underutilized substituents) .
  • Computational screening : Use DFT to predict stability/reactivity of target molecules .
  • Pilot reactions : Test small-scale reactions with varying catalysts (e.g., Pd(OAc)₂ vs. Cu(OTf)₂) .
  • Data validation : Cross-reference spectroscopic data with computational models .

Q. What criteria should guide the selection of spirobiindene derivatives for catalytic applications?

Evaluate derivatives based on:

  • Steric and electronic profiles : Measured via X-ray crystallography and DFT calculations.
  • Catalytic efficiency : Turnover frequency (TOF) and enantioselectivity in model reactions.
  • Thermal stability : TGA/DSC analysis to ensure robustness under reaction conditions .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Re-examine basis sets : Switch from 6-31G(d) to def2-TZVP for better accuracy in spiro system modeling.
  • Validate solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations.
  • Replicate experiments : Ensure reaction conditions (e.g., moisture/oxygen exclusion) match computational assumptions .

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